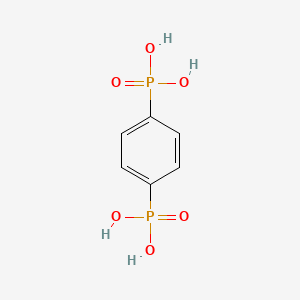

(4-phosphonophenyl)phosphonic Acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-phosphonophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6P2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDJUJAFXNIIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236754 | |

| Record name | Phosphonic acid, p-phenylenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-68-2 | |

| Record name | Phosphonic acid, p-phenylenedi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, p-phenylenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Phenylenediphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Versatile Building Block for Supramolecular Chemistry and Materials Science

(4-phosphonophenyl)phosphonic acid has emerged as a cornerstone in the fields of supramolecular chemistry and materials science due to the inherent properties of its phosphonic acid functional groups. mdpi.combeilstein-journals.org These groups are adept at forming robust coordination bonds with a wide array of metal ions, a characteristic that is fundamental to the construction of highly ordered, crystalline materials such as metal-organic frameworks (MOFs). mdpi.com The ability of the three oxygen atoms within each phosphonic acid group to engage in these interactions allows for the creation of stable and predictable structural motifs. mdpi.com

Beyond its coordination capabilities, the phosphonic acid moiety is a proficient hydrogen bond donor and acceptor. This dual nature facilitates the self-assembly of molecules into intricate one-, two-, and three-dimensional networks, a key principle of supramolecular chemistry. beilstein-journals.org This propensity for forming hydrogen-bonded assemblies is instrumental in the design of materials with tailored properties, including organo-gels and proton-conducting materials. beilstein-journals.org The rigidity of the central phenyl ring in this compound further contributes to its utility, providing a structural scaffold that directs the spatial orientation of the resulting frameworks.

The table below summarizes some of the key physicochemical properties of this compound, which are crucial for its application in materials design.

| Property | Value |

| Molecular Formula | C₆H₈O₆P₂ |

| Molecular Weight | 238.07 g/mol |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 115 Ų |

| Data sourced from PubChem CID 355088 nih.gov |

Diphosphonic Acid Linkers: Engineering Advanced Materials

Diphosphonic acids, as a class of organic linkers, are pivotal in the rational design of advanced materials. Their bifunctional nature allows them to bridge metal centers, forming extended networks with diverse topologies and functionalities. rsc.org The strength and stability of the metal-phosphonate bond often surpasses that of metal-carboxylate bonds, leading to materials with enhanced thermal and chemical stability, a critical factor for practical applications. nih.gov

The design of these materials is highly tunable. By modifying the organic backbone of the diphosphonic acid linker, researchers can systematically alter the pore size, shape, and surface chemistry of the resulting frameworks. This "isoreticular" approach has been instrumental in developing materials for specific applications such as gas storage, separation, and catalysis. For instance, the use of rigid aromatic linkers like (4-phosphonophenyl)phosphonic acid tends to result in robust, porous structures.

The following table provides a comparative overview of different organic linkers used in the design of advanced materials, highlighting the distinct advantages of phosphonate-based linkers.

| Linker Type | Coordinating Group | Key Characteristics |

| Carboxylic Acids | -COOH | Well-established chemistry, versatile coordination modes. |

| Phosphonic Acids | -PO(OH)₂ | Stronger metal-linker bonds, enhanced thermal and chemical stability, multiple coordination sites. nih.gov |

| Sulfonic Acids | -SO₃H | Highly acidic, often used to introduce charge or modify solubility. |

| Phosphinic Acids | -PO(H)(OH) | Intermediate properties between carboxylic and phosphonic acids. |

The ongoing research into this compound and other diphosphonic acid linkers continues to expand the horizons of materials science. The ability to create highly ordered, functional materials through molecular self-assembly and coordination chemistry opens up new avenues for technological innovation across a wide range of fields. nih.gov

Synthetic Routes and Chemical Reactivity of this compound

This compound, also known as benzene-1,4-diphosphonic acid, is an organophosphorus compound featuring two phosphonic acid groups attached to a central benzene ring at the para positions. This symmetrical arrangement imparts unique properties to the molecule, making it a subject of interest in various fields of chemical research. This article delves into the primary synthetic methodologies for preparing this compound and its derivatives, focusing on established strategies for carbon-phosphorus bond formation and subsequent chemical transformations.

Coordination Chemistry and Metal Organic Framework Mof / Coordination Polymer Design with 4 Phosphonophenyl Phosphonic Acid

Fundamental Coordination Modes and Protonation States of Phosphonate (B1237965) Ligands

The phosphonate group (–PO₃H₂) is a versatile functional group in coordination chemistry due to its multiple potential binding sites and variable protonation states. d-nb.info A phosphonic acid has two acidic protons, with typical pKa values for aromatic phosphonic acids being approximately 1.1–2.3 for the first deprotonation and 5.3–7.2 for the second. nih.gov The degree of deprotonation, which can be controlled by adjusting the pH during synthesis, dictates the charge of the linker and its coordination behavior.

The coordination chemistry of the phosphonate moiety is complex; a fully deprotonated phosphonate group can theoretically adopt as many as 16 different coordination modes. nih.gov This variability, while offering the potential for diverse structures, also makes the prediction of the final framework notoriously difficult. nih.gov Common coordination modes involve the oxygen atoms of the phosphonate group binding to one or more metal centers in monodentate, bidentate (chelating or bridging), and higher denticity fashions. Controlling the synthesis pH to allow for only single deprotonation can limit the available coordination modes, offering a strategy for more predictable structural outcomes. nih.gov

Rational Design of Metal Phosphonate Frameworks

The rational design of metal phosphonates aims to control the assembly of metal ions and organic linkers to form materials with desired topologies and properties, such as porosity. acs.org This is particularly challenging for phosphonates due to their strong tendency to form densely packed, non-porous layered structures. nih.govmdpi.com

Several strategies have been developed to circumvent the formation of dense, two-dimensional (2D) layered structures and to promote the creation of porous, three-dimensional (3D) frameworks:

Use of Ancillary Ligands: Introducing terminal or pillaring ligands can occupy coordination sites on the metal ions, preventing the extensive cross-linking that leads to dense layers. mdpi.com

Steric Hindrance: Incorporating bulky or sterically demanding groups onto the phosphonic acid's backbone can physically prevent the layers from packing efficiently, thus creating interstitial voids. mdpi.com

Template-Directed Synthesis: The use of template molecules, including cationic surfactants or small organic molecules, during solvothermal synthesis can guide the formation of the framework around them, leading to non-pillared and potentially porous structures. tdl.orgresearchgate.net

Control of Linker Flexibility and Metal Coordination: Employing bifunctional linkers and metal cations that can adopt various coordination geometries is another proposed strategy for synthesizing porous metal phosphonates. researchgate.net

The geometry and connectivity of the organic linker are paramount in dictating the final topology of the MOF. researchgate.netrsc.org While ditopic linkers like (4-phosphonophenyl)phosphonic acid tend to form linear chains or simple layers, using linkers with higher connectivity (tritopic, tetratopic, etc.) is a powerful strategy for building complex 3D frameworks.

Tritopic Linkers: Ligands such as (benzene-1,3,5-triyltris(methylene))triphosphonic acid possess three phosphonate groups arranged in a trigonal fashion. researchgate.netresearchgate.net When reacted with metal ions like uranyl (UO₂²⁺), these linkers can act as 3-connecting nodes, leading to the formation of complex trinodal 3,6,6-connected networks. researchgate.net

Tetratopic Linkers: Linkers with four connecting points, such as 1,1,2,2-tetrakis[4-phosphonophenyl]ethylene (H₈TPPE) or [1,1′-biphenyl]-3,3′,5,5′-tetrayltetrakis(phosphonic acid) (H₈btp), can generate highly connected and robust 3D frameworks. nih.govnih.gov For example, the reaction of H₈TPPE with Ni²⁺ and Co²⁺ ions resulted in new 3D MOFs, demonstrating how the linker's geometry can predefine porosity in the resulting material. nih.gov Similarly, the tetrapodal linker H₈btp has been used with various lanthanide ions to construct both 2D layered materials and robust 3D frameworks, where the linker can connect to as many as eight different metal centers. nih.gov

Hydrothermal Synthesis and Solvothermal Methods for MOF and Coordination Polymer Fabrication

Hydrothermal and solvothermal syntheses are the most common methods for preparing crystalline metal phosphonate materials. mdpi.comresearchgate.net These techniques involve heating the reactants (a metal salt and the phosphonic acid linker) in a sealed vessel, typically a Teflon-lined autoclave, in water (hydrothermal) or an organic solvent (solvothermal) at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the final product over periods ranging from hours to several days. mdpi.com

The outcome of a hydrothermal or solvothermal synthesis is highly sensitive to a range of reaction parameters. Factors such as temperature, reaction time, pH, reactant concentrations, and molar ratios must be carefully screened to obtain crystalline products with the desired structure. mdpi.com The presence of water, even in small amounts in solvothermal reactions, can profoundly influence the final structure. tdl.org Furthermore, the physical size of the reactor has been shown to have a strong influence on product formation, with different products being isolated from reactions with identical chemical parameters but different autoclave volumes. nih.gov

Zn²⁺, Ni²⁺, Co²⁺: Divalent transition metals are frequently used in phosphonate MOF synthesis. For instance, a series of isoreticular porous materials (STA-12) featuring large hexagonal channels were prepared with Ni²⁺, Co²⁺, Fe²⁺, and Mn²⁺. mdpi.com The tetratopic linker H₈TPPE has been successfully used to create 3D MOFs with Ni²⁺ (CAU-46) and Co²⁺ (CAU-47). nih.gov Isomorphous substitution, such as replacing Zn²⁺ with Co²⁺, can be used to introduce specific magnetic properties into a framework. researchgate.net

Lanthanides (Ln³⁺): The large coordination numbers and flexible coordination spheres of lanthanide ions make them suitable for constructing highly connected frameworks. A tetratopic phosphonate linker was used to create a family of 3D frameworks with Ce³⁺, Pr³⁺, and Nd³⁺, and layered materials with Eu³⁺ and Gd³⁺. nih.gov A high-throughput study using 1,4-phenylenebis(methylidyne)-tetrakis(phosphonic acid) and various lanthanides (La, Nd, Gd, Dy) yielded 14 new compounds across three different structural types, including a 3D open-framework structure with a 1D channel system. researchgate.net

Zr⁴⁺, Hf⁴⁺: Zirconium and hafnium are known for forming exceptionally stable MOFs due to the strength of the Zr–O bond. nih.gov While much of the research focuses on carboxylate-based Zr-MOFs, the principles apply to phosphonates, which also form strong bonds with these hard, high-valent metal ions. nih.gov The variable coordination geometry of Zr-oxo clusters combined with linker flexibility can lead to diverse and robust framework topologies. nih.gov

Other Metal Ions: A wide array of other metal ions have been employed. For example, Fe³⁺ has been used with 1,4-benzenediphosphonic acid to create isoreticular MOFs. acs.org Uranyl ions (UO₂²⁺) have been combined with tritopic phosphonic acids to generate complex 3D networks. researchgate.net A systematic study prepared 16 isostructural chiral MOFs from a single phosphono-carboxylate ligand and 16 different metal ions (including Mg, Ca, Sr, Ba, Mn, Fe, Co, Ni, Cu, Zn, Cd, Cr, In, La, Eu, and Tb), demonstrating the platform's versatility for tuning Lewis acidity and catalytic properties. nih.gov

The following table summarizes examples of metal ions used with phosphonate linkers and the resulting framework characteristics.

| Metal Ion(s) | Linker Type | Framework Characteristics | Reference(s) |

| Ni²⁺, Co²⁺, Fe²⁺, Mn²⁺ | Ditopic (N,N′-piperazinediphosphonic acid) | Isoreticular (STA-12), porous with hexagonal channels | mdpi.com |

| Ni²⁺, Co²⁺ | Tetratopic (H₈TPPE) | 3D MOFs (CAU-46, CAU-47), porous | nih.gov |

| Fe³⁺ | Ditopic (1,4-benzenediphosphonic acid) | Isoreticular MOFs (ICR-13) | acs.org |

| Ce³⁺, Pr³⁺, Nd³⁺ | Tetratopic (H₈btp) | 3D frameworks | nih.gov |

| Eu³⁺, Gd³⁺ | Tetratopic (H₈btp) | 2D layered structures | nih.gov |

| La³⁺, Nd³⁺, Gd³⁺, Dy³⁺ | Tetratopic (H₈L) | 3D open framework with 1D channels | researchgate.net |

| UO₂²⁺ | Tritopic (H₆bmt) | Trinodal 4,4,6-connected 3D network | researchgate.net |

| Mg, Ca, Cr, Mn, etc. (16 total) | Ditopic (Phosphono-carboxylate) | 16 isostructural chiral MOFs, porous, stable | nih.gov |

Impact of Reaction Parameters on Product Formation

Influence of Reactor Size and Reaction Kinetics

The synthesis of crystalline frameworks from this compound is highly sensitive to reaction kinetics, which can be manipulated through various synthetic methodologies. While specific studies detailing the effect of reactor size on a large industrial scale are not prevalent, the principles of reaction kinetics are well-documented in laboratory-scale syntheses.

Commonly, solvothermal or hydrothermal methods are employed, where reactants are heated in a sealed vessel, such as a PTFE-lined stainless-steel autoclave. nih.gov This approach allows for precise temperature control, which directly influences reaction rates and the final crystalline phase. For instance, the synthesis of an iron-based MOF, ICR-13, from 1,4-benzenediphosphonic acid required solvothermal crystallization at 250 °C. nih.gov

In some cases, reaction kinetics are controlled through mechanical means. The synthesis of ICR-13 was significantly improved by first treating a dry mixture of the reactants in a ball mill for 30 minutes before the solvothermal step. nih.gov This mechanochemical activation likely increases the reactivity and homogeneity of the starting materials, leading to a more reproducible synthesis of the desired porous phase. Without this milling step, a mixture of non-porous phases was often produced instead. nih.gov

The kinetics of precipitation can also dictate the nature of the final material. With certain metals, such as tin(IV), reactions with 1,4-phenyldiphosphonic acid can lead to rapid precipitation, forming nanoparticles that exhibit only short-range order. researchgate.net These materials differ from highly crystalline MOFs in that their structure is not easily solved by single-crystal diffraction methods, but they can still possess high surface areas due to the "house of cards" arrangement of the nano-sized particles. researchgate.net Modern strategies like high-throughput screening and advanced in-situ characterization techniques are being used to better understand and control these reaction pathways. researchgate.netswan.ac.uk

Effect of pH and Temperature on Self-Assembly

Temperature and pH are critical parameters that govern the self-assembly process of MOFs based on this compound, profoundly affecting the final structure's purity, dimensionality, and morphology.

Temperature: Changes in reaction temperature primarily influence the morphology and crystallinity of the resulting products. researchgate.net For example, in hydrothermal syntheses, different temperatures can lead to the formation of distinct phases or affect the size and shape of the crystals. Syntheses of phosphonate-based MOFs are often conducted at elevated temperatures, with specific examples ranging from 120°C to 250°C, to overcome kinetic barriers and promote the formation of thermodynamically stable, crystalline structures. d-nb.infonih.govresearchgate.net In the case of the Fe³⁺-based MOF ICR-13, raising the temperature to 250°C was crucial, while attempts with different solvents at the same temperature yielded an identical but less crystalline phase. nih.gov

pH: The pH of the reaction medium plays a crucial role due to the polyprotic nature of the phosphonic acid groups. nih.gov A phosphonic acid group has two acidic protons with distinct pKa values (typically pKa₁ ≈ 1-2 and pKa₂ ≈ 6-7). mdpi.comresearchgate.net The degree of deprotonation—whether the linker exists as H₂L²⁻, HL³⁻, or L⁴⁻—is therefore highly dependent on the pH. This, in turn, dictates the linker's charge and its available coordination modes for binding to metal centers. d-nb.infonih.gov Controlling the pH allows for the targeted synthesis of specific structural motifs. For example, restricting the conditions to allow only single deprotonation can limit the coordination possibilities and guide the self-assembly towards a desired network. nih.gov Strong variations in pH have been shown to fundamentally affect the formation of pure phases in lanthanide phosphonate systems. researchgate.net This control over the linker's protonation state is a key tool for chemists to direct the outcome of the coordination-driven self-assembly. rsc.org

Structural Motifs and Network Topologies in this compound-Based Frameworks

The rigid, linear geometry of this compound, combined with the versatile coordination chemistry of the phosphonate group, gives rise to a variety of structural motifs and network topologies. These range from simple layered structures to complex three-dimensional frameworks with specific pore architectures.

Formation of Porous Architectures

A defining characteristic of many MOFs is their permanent porosity, and frameworks built with this compound are no exception. The formation of porous architectures is a direct consequence of the linker's geometry, which prevents dense packing and creates void spaces within the crystalline structure. nih.gov

A notable example is the series of materials formed by reacting 1,4-phenyldiphosphonic acid with tin(IV) in alcohol-water media. These materials are highly porous, with reported surface areas ranging from 250 to 400 m²/g. researchgate.net The porosity in these materials arises from the packing of nano-sized primary particles. researchgate.net Lanthanide-based frameworks have also been synthesized that feature three-dimensional open frameworks with one-dimensional rhombic channel systems. researchgate.net

However, porosity is not guaranteed and depends heavily on the chosen metal ion and the resulting coordination environment. The iron-based MOF, ICR-13, which features a honeycomb-like structure, was found to be non-porous to nitrogen gas. acs.org Structural analysis revealed that while the framework possesses theoretical channels, they are blocked by residual electron densities, likely molecular species, which prevent gas sorption. acs.org This highlights how subtle changes in the framework's components can dramatically impact the accessibility of the internal pores.

| Framework Name | Metal Ion | Synthesis Temp. | Key Structural Features | Porosity (BET Surface Area) | Reference |

|---|---|---|---|---|---|

| ICR-13 | Fe³⁺ | 250 °C | 3D Honeycomb structure with parallel channels | Non-porous (pore blockage) | nih.govacs.org |

| Sn-BDP | Sn⁴⁺ | Not specified | Nanoparticulate, "house of cards" arrangement | 250-400 m²/g | researchgate.net |

| La-Na-Framework | La³⁺, Na⁺ | Hydrothermal | 3D open framework with 1D rhombic channels | Porous | researchgate.net |

Analysis of Interpenetration Phenomena

Interpenetration is a phenomenon in coordination chemistry where two or more independent frameworks grow through one another without being covalently bonded. monash.edu This can significantly impact the porosity of a material, often reducing the accessible pore volume of the individual networks.

While interpenetration is a common feature in the vast landscape of MOFs, particularly those with large pores, specific, well-characterized examples of interpenetrating frameworks constructed solely from this compound and a metal ion are not prominently featured in the surveyed literature. The assembly of frameworks from this linker often leads to the formation of non-interpenetrated structures, such as 2D layers or 3D networks where structural integrity is maintained through other forces. For instance, in some copper phosphonate coordination polymers, adjacent layers or units are assembled into a final 3D supramolecular structure through non-covalent interactions like π–π stacking and hydrogen bonding, rather than by catenation of the primary coordination network. researchgate.net

Honeycomb-like and Other Extended Structures

The directional nature of the this compound linker is highly conducive to forming extended structures with predictable topologies. These can range from one-dimensional chains and two-dimensional layers to complex three-dimensional frameworks. nih.gov

A prime example of a specific, ordered topology is the iron phosphonate MOF, ICR-13. nih.govacs.org This framework crystallizes in a trigonal space group and is built from Fe³⁺ ions coordinated by the diphosphonate linkers. The resulting structure is a three-dimensional network featuring a honeycomb-like array of parallel channels running along the crystallographic c-axis. nih.govacs.org This honeycomb motif is a recurrent theme in some phosphonate and phosphinate-based MOFs. acs.org

Beyond this specific topology, this compound and its derivatives are known to form other extended structures. High-throughput studies with lanthanides have revealed the formation of two-dimensional coordination networks with layered structures as well as three-dimensional open frameworks, demonstrating the linker's versatility in generating diverse structural motifs depending on the metal ion and synthesis conditions. researchgate.net

Integration of this compound into Mixed-Functional Linkers

A powerful strategy in MOF design is the use of mixed-functional linkers, where a single organic molecule contains two or more different types of coordinating groups. This approach allows for more nuanced control over the resulting framework's structure and properties. This compound serves as a foundational parent structure for the design of such linkers.

A clear demonstration of this principle is the work comparing the all-phosphonate MOF, ICR-13, with a related framework, ICR-12. nih.govacs.org ICR-13 is synthesized from 1,4-benzenediphosphonic acid. In parallel, researchers synthesized a novel bifunctional linker, 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid, which combines a phosphonate group and a phosphinate group on the same phenyl backbone. nih.gov This mixed-functional linker was used to create ICR-12, a MOF that is isostructural to ICR-13. acs.org

This set of MOFs demonstrates an "isoreticular continuum," bridging the gap between purely phosphonate and purely phosphinate frameworks. acs.org By creating a hybrid phosphonato-phosphinate linker, researchers could systematically tune the properties of the material. For example, the surface area of the mixed-linker ICR-12 (396 m²/g) was intermediate between that of a related bisphosphinate MOF (906 m²/g) and the non-porous bisphosphonate ICR-13. acs.org This work shows how this compound can be conceptually modified to create mixed-functional linkers that fine-tune the chemical environment and physical properties of the resulting MOF. nih.gov

Another common strategy involves using this compound in combination with a secondary ancillary ligand, such as 4,4'-bipyridine, to build mixed-ligand coordination polymers with unique structures that would not form from either ligand alone. researchgate.net

Carboxylate-Phosphonate Hybrid Linkers

The integration of carboxylate groups into a phosphonate-based linker like this compound represents a sophisticated approach to MOF design. This strategy aims to create heterofunctional linkers that combine the strong, hard-acid-favoring coordination of the phosphonate group with the versatile and well-understood coordination chemistry of the carboxylate group. nih.gov While the majority of MOFs have been constructed from carboxylate linkers, these frameworks often lack the high hydrolytic and thermal stability seen in phosphonate-based systems. nih.gov By creating a single linker molecule with both functionalities, chemists can access novel framework topologies and synergistic properties.

Although examples of this compound being directly functionalized with a carboxylate group are not prevalent in reported literature, the principle has been demonstrated with structurally analogous phosphinate linkers. Phosphinates, which fall between carboxylates and phosphonates in terms of acidity, can serve as effective surrogates to explore this concept. nih.govacs.org For instance, researchers have successfully synthesized new iron-based phosphinate MOFs, designated ICR-8 and ICR-14, using biphenyl-4,4'-bis(phosphinic acid) linkers functionalized with dimethylamino and ethyl carboxylate groups, respectively. nih.gov

In the case of ICR-14, the linker H₂BBP(Ph-COOH) incorporates a carboxylic acid group. nih.gov This MOF was prepared via solvothermal crystallization with FeCl₃·6H₂O. The resulting material is isoreticular to its non-functionalized counterparts, meaning it has the same underlying framework topology, but with carboxylate groups projecting into the pores. nih.gov This strategic placement of functional groups allows for the tuning of the chemical environment within the MOF's channels. The presence of these additional groups was found to enhance the hydrolytic stability of the framework and create a higher affinity for the adsorption of specific pollutants, though with a trade-off in total adsorption capacity due to the space occupied by the functional groups. nih.gov This research provides a clear blueprint for how a molecule like (4-carboxy-phenyl)phosphonic acid, a hybrid of the subject compound, could be employed to create functionalized, stable MOFs.

Table 1: Research Findings for Carboxylate-Phosphinate Hybrid Linker MOF

| MOF Designation | Metal Center | Linker Molecule | Functional Group | Key Finding |

|---|

Pyrazolate-Phosphonate Hybrid Linkers

The conceptual design of hybrid linkers combining phosphonate and pyrazolate functionalities is a promising, albeit largely unexplored, frontier in MOF chemistry. Pyrazolate-based linkers are known for their ability to form strong coordination bonds with low-valent metal ions such as Co(II), Ni(II), and Zn(II), resulting in exceptionally stable MOF structures. rsc.orgresearchgate.net A hybrid linker incorporating both a phosphonate and a pyrazolate group onto a single phenyl ring could offer unprecedented control over the assembly of heterometallic or mixed-cluster MOFs, combining the stability of metal-phosphonate layers or clusters with the unique coordination environment provided by pyrazolates.

Currently, there is a lack of reported MOFs built from a singular linker containing both phosphonate and pyrazolate groups derived from a this compound backbone. However, the viability of creating hybrid azole-based linkers is well-established through the extensive study of pyrazole-carboxylate ligands. researchgate.netmdpi.com For example, 5-(Pyrazole-4-yl)isophthalic acid and its derivatives have been used to synthesize MOFs with interesting topologies and properties, demonstrating that two different coordinating groups—a pyrazole (B372694) and a dicarboxylate—can be effectively integrated into one molecular building block. mdpi.com These T-shaped bifunctional linkers have led to the creation of chiral and porous MOFs. mdpi.com

Extrapolating from these successful examples, a hypothetical linker such as 4-(1H-pyrazol-4-yl)phenylphosphonic acid could be envisioned. Such a molecule would offer distinct coordination sites: the hard phosphonate group and the softer, nitrogen-based pyrazolate ring. This could allow for selective coordination to different metal ions in a one-pot synthesis, potentially leading to complex, multifunctional frameworks. The N-H group of the pyrazole could also act as a hydrogen-bond donor, further influencing the framework's structure and its interaction with guest molecules. mdpi.com The development of such pyrazolate-phosphonate linkers remains a forward-looking goal that could unlock new structural and functional possibilities in coordination chemistry. Due to the conceptual nature of this linker class, no experimental data tables can be presented at this time.

Supramolecular Assembly and Crystal Engineering of 4 Phosphonophenyl Phosphonic Acid Systems

Hydrogen Bonding Networks in Crystalline Assemblies

The phosphonic acid group is a powerful functional group for directing the self-assembly of molecules due to its ability to act as both a hydrogen bond donor and acceptor. In the solid state, (4-phosphonophenyl)phosphonic acid leverages these interactions to form robust and predictable supramolecular architectures.

Formation of Self-Assembling Supramolecular Structures

The crystal structure of this compound reveals a fascinating arrangement driven by hydrogen bonding. The molecules organize themselves in such a way that two distinct regions are formed: a hydrophilic layer composed of the phosphonic acid groups and a hydrophobic region made up of the biphenyl (B1667301) spacers. researchgate.net This segregation is a direct consequence of the powerful O-H···O hydrogen bonds that form between the phosphonophenylphosphonic acid moieties. researchgate.net These interactions are the primary driving force for the formation of extended, self-assembling supramolecular structures. nih.govbeilstein-journals.org

The phosphonic acid groups, with their P=O and P-OH functionalities, engage in a network of strong hydrogen bonds, creating a cohesive and stable crystalline lattice. beilstein-journals.org This directional and specific nature of hydrogen bonding allows for a high degree of control over the resulting solid-state structure.

Analysis of Tetrahedral Hydrogen-Bonded Aggregates

The geometry around the phosphorus atom in a phosphonic acid is tetrahedral. beilstein-journals.org In the crystalline assemblies of this compound, the phosphonic acid groups engage in a complex three-dimensional network of hydrogen bonds. Each phosphonic acid group can participate in multiple hydrogen bonds, leading to the formation of intricate and stable tetrahedral aggregates. While specific analysis of tetrahedral aggregates exclusively for this compound is not extensively detailed in the provided results, the general principles of phosphonic acid self-association suggest the formation of such motifs. researchgate.net The zwitterionic form of a related compound, p-ammoniophenylphosphonate, demonstrates how the tetrahedral PO3H- group can be linked through hydrogen bonds to form puckered nets. nih.gov

Formation and Characterization of Self-Assembled Monolayers (SAMs) on Material Surfaces

The ability of phosphonic acids to bind strongly to metal oxide surfaces has made them ideal candidates for the formation of self-assembled monolayers (SAMs). These highly organized molecular layers can modify the surface properties of materials, finding applications in electronics, sensors, and biomedical devices. nih.gov

Adsorption Mechanisms and Binding Modes on Metal Oxide Substrates (e.g., TiO2, ZnO, Titanium Native Oxide)

This compound can adsorb onto various metal oxide substrates, such as titanium dioxide (TiO2), zinc oxide (ZnO), and the native oxide layer of titanium, through the interaction of its phosphonic acid groups with the surface metal atoms. The adsorption can occur through several binding modes:

Monodentate: One oxygen atom of the phosphonic acid group binds to a metal atom on the surface.

Bidentate: Two oxygen atoms of the phosphonic acid group bind to one or two metal atoms on the surface.

Tridentate: All three oxygen atoms of the phosphonic acid group bind to the surface metal atoms.

The preferred binding mode depends on factors such as the specific substrate, its crystallographic orientation, surface coverage, and any pre-treatment of the surface. uba.aruba.arresearchgate.net For instance, on rutile TiO2(110), phenylphosphonic acid has been observed to adsorb in a monodentate configuration at lower temperatures, which can transform into a mixed monodentate and bidentate mode at higher temperatures. uba.ar On ZnO surfaces, both bidentate and tridentate binding modes have been identified, with the relative abundance influenced by the preparation method and surface hydroxylation. nih.govnih.gov The stability of these SAMs can be enhanced by thermal annealing, which promotes the formation of covalent bonds between the phosphonate (B1237965) and the substrate. nih.gov

| Substrate | Predominant Binding Modes of Phosphonic Acids | Key Findings |

| Titanium Dioxide (TiO2) | Monodentate, Bidentate | The binding mode is influenced by the specific crystal face (anatase vs. rutile) and surface coverage. Bidentate binding is often favored. uba.arresearchgate.net |

| Zinc Oxide (ZnO) | Bidentate, Tridentate | The formation of stable SAMs is sensitive to the solvent used and surface pretreatment. nih.govnih.gov |

| Titanium Native Oxide | Covalent | Thermal treatment can enhance the stability of the monolayer by forming covalent bonds with the surface. nih.govpsu.edu |

Influence of Phosphonic Acid Group Number on Adsorption Geometry

The presence of two phosphonic acid groups in this compound significantly influences its adsorption geometry on material surfaces. A study on a porphyrin molecule functionalized with four phosphonophenyl groups on TiO2 demonstrated that the number of anchoring groups plays a crucial role in the molecular orientation. uba.ar

With two binding sites, this compound can adopt a more defined and stable orientation on the substrate compared to a molecule with a single phosphonic acid group. This can lead to the formation of well-ordered and densely packed monolayers. The two groups can bridge adjacent binding sites on the surface, resulting in a more robust attachment and potentially a more upright orientation of the biphenyl backbone, which is crucial for applications where the orientation of the molecular layer dictates its function.

Co-crystallization and Adduct Formation with Organic Co-formers

Co-crystallization is a powerful technique in crystal engineering to create new solid forms with tailored properties by combining two or more different molecules in a single crystal lattice. Phosphonic acids are known to form co-crystals with various organic molecules, particularly those containing basic groups like amines, through strong hydrogen bonding interactions. nih.govbeilstein-journals.org

Advanced Characterization Techniques for 4 Phosphonophenyl Phosphonic Acid Based Materials

Structural Elucidation via X-ray Diffraction

X-ray diffraction (XRD) stands as a cornerstone technique for determining the crystalline structure of materials. By analyzing the scattering pattern of X-rays interacting with a crystalline sample, detailed information about the arrangement of atoms within a crystal lattice can be obtained.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) offers the most unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique requires a high-quality single crystal of the material, which, when irradiated with a monochromatic X-ray beam, produces a diffraction pattern of discrete spots. The positions and intensities of these spots are directly related to the crystal's unit cell dimensions and the arrangement of atoms within it.

For (4-phosphonophenyl)phosphonic acid, single-crystal X-ray diffraction studies have provided fundamental insights into its molecular conformation and intermolecular interactions. The crystal structure of biphenyl-4,4'-diphosphonic acid has been determined and is characterized by a network of strong hydrogen bonds.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| CCDC Number | 655545 |

| Empirical Formula | C₁₂H₁₂O₆P₂ |

| Formula Weight | 314.17 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.534(3) Å, b = 10.421(4) Å, c = 12.873(5) Å |

| α = 90°, β = 109.13(3)°, γ = 90° | |

| Volume | 1208.2(8) ų |

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

While SCXRD provides unparalleled detail, obtaining suitable single crystals of this compound-based materials, particularly metal-organic frameworks (MOFs), can be challenging. In such cases, powder X-ray diffraction (PXRD) is an indispensable tool. PXRD is performed on a polycrystalline sample, which consists of a multitude of randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ), characterized by a series of peaks corresponding to the different crystal lattice planes.

The wealth of structural information contained within a PXRD pattern can be extracted through a powerful analytical technique known as Rietveld refinement. This method involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. By minimizing the difference between the observed and calculated patterns, Rietveld refinement can yield precise information about the unit cell parameters, atomic positions, and phase purity of the material. For MOFs synthesized using this compound as a linker, Rietveld refinement is crucial for confirming the formation of the desired structure and for analyzing structural changes upon guest molecule inclusion or removal.

Table 2: Representative Rietveld Refinement Parameters for a Biphenyl-based MOF

| Parameter | Description | Typical Value |

|---|---|---|

| Rₚ (%) | Profile R-factor | < 10 |

| Rwp (%) | Weighted Profile R-factor | < 15 |

Microstructural Analysis using Electron Diffraction Techniques

For materials that are only available as nanocrystalline powders, traditional X-ray diffraction techniques may not be sufficient for complete structure determination. In these instances, electron diffraction techniques, which utilize the wave-like properties of electrons to probe the structure of matter, offer a powerful alternative.

Three-Dimensional Electron Diffraction (3D ED)

Three-dimensional electron diffraction (3D ED) has emerged as a revolutionary technique for the ab initio structure determination of nanocrystals. nih.govmdpi.com By collecting a series of electron diffraction patterns as a single nanocrystal is tilted through a range of angles, a three-dimensional reconstruction of the reciprocal lattice can be generated. mdpi.com This 3D diffraction data is often of sufficient quality to solve and refine the crystal structure, providing atomic-resolution information from crystals that are orders of magnitude smaller than those required for SCXRD. mdpi.com For novel this compound-based materials that are difficult to crystallize into larger single crystals, 3D ED provides a viable pathway to complete structural elucidation. nih.gov

Electron Diffraction Tomography (EDT)

Electron diffraction tomography (EDT) is a specific implementation of the 3D ED methodology. It involves the automated collection of a large number of electron diffraction patterns from a nanocrystal as it is rotated, typically through a large tilt range. The resulting dataset allows for a detailed reconstruction of the reciprocal space, from which the unit cell, space group, and ultimately the full crystal structure can be determined. EDT is particularly valuable for studying complex porous materials like MOFs, where it can reveal intricate structural details that are not accessible through other techniques. nih.govacs.org

Table 3: Comparison of X-ray and Electron Diffraction Techniques

| Feature | Single-Crystal XRD | Powder XRD | 3D Electron Diffraction |

|---|---|---|---|

| Sample Requirement | Single crystal (> 5 µm) | Polycrystalline powder | Nanocrystals (~100 nm) |

| Data Type | 3D reciprocal space (discrete spots) | 1D pattern (peaks) | 3D reciprocal space (from tilted patterns) |

| Structural Information | Precise atomic positions, bond lengths, and angles | Unit cell parameters, phase identification, crystallinity | Ab initio structure determination of nanocrystals |

| Limitations | Requires high-quality single crystals | Peak overlap can complicate analysis | Beam damage can be an issue for sensitive materials |

Spectroscopic Investigations

Spectroscopic techniques provide complementary information to diffraction methods by probing the local chemical environment and bonding within a material.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy can confirm the presence of the phosphonic acid groups through their characteristic vibrational modes. The P=O stretching vibration typically appears in the range of 1200-1300 cm⁻¹, while P-O stretching vibrations are observed between 900 and 1100 cm⁻¹. The broad absorption band in the 2500-3500 cm⁻¹ region is characteristic of the O-H stretching vibrations of the phosphonic acid groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique for the characterization of this compound-based materials. ³¹P NMR spectroscopy is particularly informative, as it directly probes the phosphorus nuclei, providing information about their chemical environment. For aromatic phosphonic acids, the ³¹P chemical shifts typically appear in the range of 10-30 ppm. ¹H and ¹³C NMR spectroscopy are also used to confirm the structure of the organic linker and to study the interactions between the framework and any guest molecules.

Table 4: Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Typical Range/Value |

|---|---|---|

| Infrared (IR) Spectroscopy | P=O stretch | 1200-1300 cm⁻¹ |

| P-O stretch | 900-1100 cm⁻¹ | |

| O-H stretch | 2500-3500 cm⁻¹ (broad) |

| ³¹P NMR Spectroscopy | Chemical Shift (δ) | 10-30 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and purity of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), phosphorus (³¹P), and, in fluorinated analogues, fluorine (¹⁹F).

¹H NMR spectroscopy is used to identify the protons within the molecule. For aromatic phosphonic acids, the signals in the aromatic region can be complex due to proton-proton and proton-phosphorus coupling. For instance, in derivatives like N,N-bis(4-phosphonophenyl)amine, the protons closest to the phosphonate (B1237965) group can be distinguished from those nearer to the amine linker due to coupling with the phosphorus nucleus. beilstein-journals.org

³¹P NMR is particularly powerful for characterizing phosphorus-containing compounds. oxinst.com It provides a direct probe of the phosphorus atoms in the phosphonic acid groups. A single signal in the ³¹P NMR spectrum can indicate the presence of a pure compound. beilstein-journals.org The chemical shift of this signal is indicative of the oxidation state and coordination environment of the phosphorus atom. For phosphonate esters, a precursor to the acid, a characteristic signal might appear around δ 17.3 ppm. beilstein-journals.org Furthermore, ³¹P NMR is effective in monitoring the hydrolysis of phosphonates and detecting potential side reactions, such as the cleavage of the C–P bond. beilstein-journals.org It can also be used to identify degradation products; for example, the hydrolysis of Li[PF6] to difluoro-phosphoric acid results in a distinct three-peak signal in the spectrum. oxinst.com

¹⁹F NMR is employed for the characterization of fluorinated derivatives of this compound. The incorporation of fluorine atoms serves as a sensitive probe for studying molecular interactions and can modify the electronic properties of the material. The chemical shifts in ¹⁹F NMR are highly sensitive to the local chemical environment. For example, a trifluoromethyl group in a fluorinated α-aminophosphonate derivative has been reported to exhibit a signal around -73.0 ppm. bioorganica.com.ua

| Nucleus | Compound Type | Typical Chemical Shift (δ) / ppm | Coupling Information |

| ¹H | Aryl Phosphonic Acid | 7.0 - 8.5 | Signals for aromatic protons are often split due to H-H and H-P coupling. beilstein-journals.org |

| ³¹P | Phosphonate Ester | ~17.3 | Can show complex multiplet splitting patterns. beilstein-journals.org |

| ³¹P | Phosphonic Acid | Varies | A single peak suggests purity. beilstein-journals.org Used to identify hydrolysis products. oxinst.com |

| ¹⁹F | Fluorinated Phosphonate | ~ -73.0 (for a -CF₃ group) | Sensitive probe for molecular environment and electronic structure. bioorganica.com.ua |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within this compound-based materials. These techniques are crucial for confirming the structure of the molecule and understanding its interaction with surfaces.

Infrared (IR) Spectroscopy , particularly in Attenuated Total Reflectance (ATR) or Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) modes, is highly sensitive to the vibrational modes of the phosphonic acid group. The P=O stretching vibration is a key indicator, typically appearing in the 1160-1180 cm⁻¹ range for hydrogen-bonded groups. researchgate.net The broader P-O stretching vibrations are observed in the 900-1200 cm⁻¹ region. nih.gov When the phosphonic acid binds to a metal oxide surface, new bands corresponding to P-O-Metal vibrations can be detected, confirming surface attachment. The analysis of these bands helps to resolve ambiguities regarding the binding mode of phosphonic acids on oxide surfaces. acs.orgnrel.gov

Raman Spectroscopy is complementary to IR spectroscopy and is particularly useful for studying symmetric vibrations and for analyses in aqueous solutions. rsc.org For phosphonic acids, key Raman bands include those assigned to the deformation of CH₂ groups (around 1421-1431 cm⁻¹) and various vibrations of the phosphonate group, such as ν(P=O) and δ(HOP). nih.gov Density Functional Theory (DFT) calculations are often used in conjunction with experimental Raman spectra to provide precise vibrational assignments. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) can be employed to detect very low concentrations of these compounds in aquatic environments. nih.gov

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Spectroscopy Method | Notes |

| P=O Stretch | 1160 - 1224 | IR, Raman | Associated with the phosphoryl group. researchgate.netnih.gov |

| P-O Stretch | 900 - 1200 | IR, Raman | Region is sensitive to protonation state and surface binding. nih.gov |

| P-O-H Stretch | ~925 | IR | Indicates the presence of protonated hydroxyl groups on the phosphorus atom. nih.gov |

| Symmetric PO₃²⁻ Stretch | ~970 | IR | Characteristic of the deprotonated phosphonate group. nih.gov |

| C-H Aromatic Stretch | ~3000 - 3100 | IR, Raman | Vibrations of the protons on the phenyl rings. |

| CH₂ Deformation | 1421 - 1456 | Raman | Bending vibrations of methylene groups in alkyl-substituted phosphonic acids. nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Binding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. It is exceptionally valuable for analyzing self-assembled monolayers (SAMs) of this compound on various substrates, such as metal oxides. elsevier.comrsc.org

By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can confirm the presence of phosphorus, carbon, and oxygen on the surface. The binding energies of the core-level electrons are sensitive to the chemical environment of the atom.

The P 2p and P 2s peaks confirm the presence of the phosphonic acid on the surface. researchgate.net The P 2p peak for pentavalent, tetracoordinated phosphorus in phosphates typically appears around 133.5 eV. efmi-ichdvo.ru

The O 1s signal is particularly insightful for determining the binding mode of the phosphonic acid to a metal oxide surface. The O 1s spectrum can be deconvoluted into multiple components corresponding to different oxygen environments, such as the metal oxide substrate, P=O, P-O-H, and P-O-Metal bonds. The binding energy for P=O and P-O-Metal is different from that for P-OH, allowing for the determination of the binding geometry (e.g., monodentate, bidentate, or tridentate). researchgate.net

The C 1s spectrum provides information about the carbon atoms in the phenyl rings and can indicate the integrity of the organic part of the molecule upon adsorption.

| Element (Core Level) | Binding Energy (eV) | Information Derived |

| P 2p | ~133.4 - 134.0 | Confirms presence of phosphonate on the surface; characteristic of P(V) state. researchgate.netefmi-ichdvo.rursc.org |

| P 2s | ~191.3 | Confirms presence of phosphonate on the surface. researchgate.net |

| O 1s | ~531.0 - 532.6 | Deconvolution reveals different oxygen environments (P=O, P-O-H, P-O-Metal, Metal-Oxide), key to determining binding mode. researchgate.netrsc.org |

| C 1s | ~285.0 | Confirms presence and integrity of the phenyl rings of the molecule. |

Near Edge X-ray Absorption Fine Structure (NEXAFS) for Adsorption Geometry

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful synchrotron-based technique for probing the orientation of molecules adsorbed on surfaces. By tuning the energy of polarized X-rays across an elemental absorption edge (e.g., the Carbon K-edge), NEXAFS spectra reveal transitions of core electrons to unoccupied molecular orbitals.

The intensity of these transitions is dependent on the orientation of the molecular orbitals relative to the electric field vector of the polarized X-rays. This phenomenon, known as linear dichroism, allows for the precise determination of the tilt angles of specific molecular components, such as the phenyl rings in this compound, with respect to the substrate normal.

For aromatic systems like phenylphosphonic acid, the C K-edge NEXAFS spectrum is characterized by sharp resonances corresponding to transitions into unoccupied π* and σ* orbitals. By measuring the spectra at different angles of X-ray incidence, the average tilt angle of the phenyl ring can be calculated. Studies on phenylphosphonic acid SAMs on indium zinc oxide have shown that the molecules can be surprisingly well-oriented, with the phenyl ring adopting a well-defined tilt angle of 12–16° from the surface normal. acs.orgnrel.gov This information is critical for understanding and optimizing the interfacial electronic properties in devices.

Surface Morphology Characterization using Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and quantify the surface topography of materials at the nanometer scale. For materials based on this compound, particularly in the form of thin films or SAMs, AFM is essential for evaluating the quality, homogeneity, and nanoscale features of the surface.

AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflection of the cantilever is measured and used to create a three-dimensional topographic map. This allows for the direct visualization of the surface morphology, revealing whether the phosphonic acid molecules form a complete, uniform monolayer or assemble into islands or aggregates. princeton.edu

Key parameters obtained from AFM analysis include:

Surface Roughness: The root-mean-square (RMS) roughness is a quantitative measure of the surface texture. The formation of a phosphonic acid layer can alter the surface roughness of the substrate. For example, the modification of a Ti-6Al-4V surface with a phosphonate layer was shown to increase the RMS roughness from 0.55 nm to 1.01 nm, which can influence properties like wettability. mdpi.com

Film Thickness and Coverage: By scanning across an intentionally made scratch or the edge of the film, the height of the monolayer can be measured. princeton.edu AFM can also reveal the presence of defects, such as pinholes or multilayer aggregates.

Domain Structure: In some cases, AFM can resolve the formation of ordered domains within the monolayer, providing insights into the molecular packing.

| Substrate | Phosphonic Acid Layer | RMS Roughness (S_q) | Observation |

| Ti-6Al-4V | Unmodified | 0.55 nm | Reference substrate. mdpi.com |

| Ti-6Al-4V | Perfluorodecylphosphonic acid (PFDPA) | 1.01 nm | Increased roughness, potential formation of agglomerates. mdpi.com |

| SiO₂/Si | Unmodified | 0.21 nm | Reference substrate. princeton.edu |

| SiO₂/Si | Octadecylphosphonate (ODP) | 0.26 nm | Comprehensive surface coverage with roughness comparable to the substrate. princeton.edu |

Theoretical and Computational Investigations of 4 Phosphonophenyl Phosphonic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study phosphonic acid-based systems, providing valuable information about their geometry, electronic properties, and reactivity.

DFT calculations are instrumental in determining the optimized geometry of (4-phosphonophenyl)phosphonic acid, predicting bond lengths, bond angles, and dihedral angles. These calculations often reveal a non-planar structure for the phosphonic acid groups relative to the phenyl ring. The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, are crucial for understanding the molecule's reactivity and its potential as a component in electronic devices. The HOMO-LUMO gap is a key parameter that influences the chemical reactivity and kinetic stability of a molecule.

In studies of related phosphonate (B1237965) compounds, DFT calculations have been used to analyze the electronic structure and predict reactivity. For instance, analysis of global descriptors can reveal the relative stability and electronic exchange capacity of different phosphonate derivatives. mdpi.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

The table below presents representative data from DFT calculations on a related phosphonate compound, illustrating the type of information that can be obtained for this compound systems.

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (HOMO-LUMO) | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is representative of typical values obtained for organophosphorus compounds in DFT studies and is for illustrative purposes.

Molecular Modeling and Force-Field Simulations

Molecular modeling and force-field simulations are essential tools for studying the conformational dynamics and intermolecular interactions of large systems over time. For this compound, these simulations are particularly useful for understanding its behavior in condensed phases, such as in self-assembled monolayers (SAMs) or as a linker in metal-organic frameworks (MOFs).

The development of accurate force fields for phosphorylated molecules is a significant challenge. nih.gov A force field is a set of parameters that describes the potential energy of a system of atoms or molecules. bldpharm.com These parameters are typically derived from experimental data or high-level quantum mechanical calculations. bldpharm.com For phosphonic acids, the force field must accurately represent the electrostatic interactions of the polar phosphonic acid groups, as well as the van der Waals and torsional potentials.

Force-field simulations can predict the orientation and packing of this compound molecules when they form SAMs on various substrates. For example, studies on phenylphosphonic acid on indium zinc oxide have shown that the phenyl ring adopts a well-defined tilt angle relative to the surface normal. nrel.gov Such simulations provide a detailed picture of the molecular structure at interfaces, which is critical for applications in organic electronics. nrel.gov

The following table showcases typical parameters that are defined in a force field for simulating phosphonate-containing molecules.

| Interaction Type | Parameters |

| Bond Stretching (P-O) | Force Constant, Equilibrium Bond Length |

| Angle Bending (O-P-O) | Force Constant, Equilibrium Angle |

| Torsional (Dihedral) | Barrier Height, Periodicity |

| Non-bonded (van der Waals) | Lennard-Jones Parameters (σ, ε) |

| Non-bonded (Electrostatic) | Partial Atomic Charges |

Note: This table lists the types of parameters found in a typical force field and does not represent a specific parameter set.

Computational Studies on Coordination and Electron Transfer Processes

Computational methods are pivotal in elucidating the coordination of this compound with metal ions and in understanding electron transfer processes involving this molecule. The two phosphonic acid groups can act as multidentate ligands, forming stable complexes with a variety of metal ions.

DFT calculations can be employed to model the structure of metal-(4-phosphonophenyl)phosphonate complexes, predict their stability, and analyze the nature of the metal-ligand bonding. nih.gov These studies are crucial for the design and synthesis of new MOFs with desired properties, such as porosity for gas storage or catalytic activity. researchgate.net The calculations can also shed light on the role of the metal's coordination environment and the protonation state of the phosphonic acid groups. nih.gov

The investigation of electron transfer processes is another area where computational studies have a significant impact. For molecules intended for use in molecular electronics, understanding how electrons are transported through them is essential. Theoretical models can calculate the rate of electron transfer and identify the pathways of charge transport. In the context of proton-coupled electron transfer (PCET), a mechanism relevant to many chemical and biological processes, computational studies can provide detailed mechanistic insights. illinois.eduresearchgate.net

Research on related systems provides a framework for understanding these processes. For example, computational studies on the interaction of phosphonic acids with metal oxide surfaces are important for applications in corrosion inhibition and as adhesion promoters.

Quantum Chemical Analysis of Reaction Mechanisms and Intermediates

Quantum chemical methods, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions at a molecular level. These methods can be used to map the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the reaction pathway.

For reactions involving this compound, such as its synthesis, hydrolysis, or its participation in catalytic cycles, quantum chemical analysis can provide a detailed understanding of the underlying chemical transformations. For instance, the mechanism of hydrolysis of the P-C bond under certain conditions can be investigated to understand the stability of the molecule. beilstein-journals.orgresearchgate.net

Computational studies can also be used to explore the synthesis of novel materials incorporating this compound. For example, in the context of MOF synthesis, calculations can help to understand the formation of different framework structures and predict which conditions might favor a particular outcome. nih.govresearchgate.net

The table below provides a hypothetical example of calculated activation energies for a reaction step involving a phosphonic acid, illustrating the type of data generated from quantum chemical analyses of reaction mechanisms.

| Reaction Step | Activation Energy (kcal/mol) |

| Phosphonate Hydrolysis | 25 |

| P-C Bond Cleavage | 40 |

Note: The data in this table is hypothetical and for illustrative purposes to show the kind of results obtained from quantum chemical calculations on reaction mechanisms.

Advanced Materials Applications of 4 Phosphonophenyl Phosphonic Acid

Development of Proton Conducting Materials

The development of efficient proton-conducting materials is crucial for technologies such as proton-exchange membrane fuel cells (PEMFCs). The ability of a material to transport protons is fundamentally linked to its capacity to form extensive and dynamic hydrogen-bonding networks. Phosphonic acids, including (4-phosphonophenyl)phosphonic acid, are excellent candidates for creating such materials. Neat liquid phosphoric acid exhibits one of the highest known intrinsic proton conductivities, a property attributed to its extensive hydrogen-bonding and a structural diffusion mechanism where protons are transported rapidly through the network. nih.gov This high conductivity is achieved through the interplay between extended, polarized hydrogen-bonded chains and a frustrated hydrogen-bond network. nih.gov

Materials incorporating phosphonic acid groups leverage a similar principle. The P-OH groups can act as both hydrogen bond donors and acceptors, facilitating proton hopping. Studies on acid-base complexes, such as those between phosphonic acids and nitrogen-containing groups like 1,2,3-triazole, have shown that these systems can significantly enhance proton transport. nih.gov Density functional theory (DFT) calculations have revealed that the activation energy for proton transfer is substantially lower in these mixed systems compared to materials with only one type of proton carrier. nih.gov For instance, the activation energy for tautomerization, a key step in proton transport, decreases from 0.927-1.176 eV in triazole-only systems to 0.336-0.444 eV in an ethylphosphonic acid-triazole complex. nih.gov This principle can be extended to polymers; a blend of poly(vinylphosphonic acid) (PVPA) and poly(4-vinyl-1H-1,2,3-triazole) (PVTri) demonstrated a proton conductivity of approximately 2.1 mS·cm⁻¹ at 100 °C in an anhydrous state, a significant improvement over the individual components. nih.gov The structure of this compound makes it a prime candidate for incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) designed for proton conduction, where the phosphonic acid groups would form the pathways for proton transport.

Integration in Chemosensors for Chemical Detection (e.g., Explosives, Antibiotics)

Luminescent coordination polymers and metal-organic frameworks (MOFs) have gained prominence as chemosensors due to their high sensitivity, selectivity, and rapid response times. The functional groups within these frameworks play a critical role in analyte recognition. While specific studies detailing the use of this compound in chemosensors are emerging, the utility of related functional groups is well-documented. For instance, coordination polymers containing Lewis-base sites, such as nitrogen atoms, are effective in detecting nitroaromatic compounds (a class that includes many explosives) and nitro antibiotics through fluorescence quenching. rsc.org The sensing mechanism often involves a combination of photoinduced electron transfer and inner filter effects. rsc.org

The incorporation of phosphonic acid groups into sensor design can enhance selectivity for certain analytes. Coordination polymers designed for detecting antibiotics have shown that including Lewis base functional groups like amines can improve detection through intermolecular hydrogen bonding with the hydroxy and amine groups present on antibiotic molecules. mdpi.com Similarly, the P-OH groups of this compound can act as strong hydrogen-bond donors, creating specific binding sites for analytes with hydrogen-bond accepting moieties, such as those found in various antibiotics like nitroimidazoles and sulfamethazine. rsc.orgmdpi.com The dual phosphonic acid groups of this compound could serve as robust linkers in creating porous frameworks while simultaneously providing active sites for analyte interaction, leading to highly sensitive and selective chemical sensors.

Applications in Analytical Chemistry

The strong chelating ability and potential for chiral modification make this compound a versatile molecule for applications in analytical separation techniques.

Immobilized Metal Affinity Chromatography (IMAC) is a powerful separation technique that relies on the affinity between specific amino acid residues (primarily histidine) in proteins and metal ions chelated to a solid support. sigmaaldrich.com This method is widely used for enriching phosphopeptides and purifying recombinant proteins. sigmaaldrich.comcreative-proteomics.com The stationary phase in IMAC consists of a support matrix functionalized with a chelating ligand, which is then loaded with a metal ion, typically Fe³⁺, Ga³⁺, Zr⁴⁺, or Ti⁴⁺. creative-proteomics.com

This compound is an ideal candidate for creating highly stable and selective IMAC solid phases. By covalently attaching this molecule to a support like silica (B1680970) or a polymer resin, a surface rich in phosphonic acid groups is created. These groups can act as powerful chelating agents for the metal ions. The resulting IMAC resin would exhibit high chemical stability and a strong affinity for phosphorylated proteins or peptides, as the negatively charged phosphate (B84403) groups on the analytes would coordinate with the immobilized metal ions. creative-proteomics.com The efficiency and selectivity of IMAC can be finely tuned by controlling factors like pH and the choice of organic acids in the buffer, which helps to minimize the non-specific binding of highly acidic, non-phosphorylated peptides. nih.gov An IMAC protocol can be optimized to achieve very high specificity, with some methods identifying thousands of phosphorylation sites with false discovery rates below 1%. nih.gov

Chiral separation is a critical process in the pharmaceutical industry and chemical synthesis for isolating stereoisomers. This is often achieved using high-performance liquid chromatography (HPLC) or capillary electrochromatography (CEC) with a chiral stationary phase (CSP). Chiral phosphoric acids and their derivatives have been successfully employed as chiral selectors. nih.govrsc.org

A derivative of this compound can be made chiral and then immobilized on a support like silica to create a CSP. For example, cinchona alkaloid-derived anion-exchange-type chiral selectors have been used to modify silica monoliths for the stereoselective separation of chiral phosphinic acid pseudodipeptides. nih.gov Such systems have proven superior to standard HPLC methods, achieving significantly higher plate numbers (between 200,000 and 600,000 m⁻¹ in CEC). nih.gov Similarly, CSPs derived from N-(3,5-dinitrobenzoyl)-α-aminobenzylphosphonate have been developed for the direct separation of enantiomers. researchgate.net By synthesizing a chiral version of this compound and bonding it to a chromatographic support, a robust CSP could be developed for separating a wide range of chiral compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte, which have different interaction energies, leading to different retention times.

Surface Functionalization and Immobilization in Hybrid Materials

The ability of phosphonic acids to form strong, stable bonds with metal oxide surfaces makes them superior anchoring groups for creating hybrid organic-inorganic materials.

In Dye-Sensitized Solar Cells (DSSCs), a monolayer of dye molecules is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The dye's anchoring group is critical for efficient electron injection from the photo-excited dye into the semiconductor's conduction band and for the long-term stability of the device. While carboxylic acids have traditionally been the most common anchoring groups, phosphonic acids have emerged as a highly effective alternative. mdpi.comnih.gov

Studies comparing organic dyes functionalized with carboxylic acid versus phosphonic acid anchors have shown that phosphonic acids can lead to comparable, and in some aspects superior, device performance, particularly in solid-state DSSCs (ss-DSSCs). nih.govscispace.com While in liquid electrolyte DSSCs, phosphonic acid anchors sometimes resulted in lower efficiencies, in ss-DSSCs they can achieve similar power conversion efficiencies to their carboxylic acid counterparts. nih.govscispace.com A key advantage of the phosphonic acid group is its ability to induce a significant increase in the built-in voltage at the TiO₂-hole transporter interface. nih.govresearchgate.net This effect results in a higher open-circuit voltage (V_oc) for the solar cell, which can compensate for potentially lower fill factors. scispace.com this compound, with its two phosphonate (B1237965) groups, offers the potential for even stronger and more stable surface binding, which could further enhance device stability and performance.

Table 1: Performance of Solid-State Dye-Sensitized Solar Cells (ss-DSSCs) with Different Anchoring Groups

This table summarizes the performance parameters for ss-DSSCs using similar organic dyes functionalized with either carboxylic acid or phosphonic acid anchoring groups, demonstrating their comparable efficiencies. The data is based on experimental findings reported in the literature. scispace.com

| Dye Anchor Group | J_sc (mA cm⁻²) | V_oc (mV) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |

| Carboxylic Acid (pyt-COOH) | 2.6 | 770 | 0.61 | 1.22 |

| Phosphonic Acid (pyt-PO(OH)₂) | 2.4 | 820 | 0.58 | 1.14 |

| Phosphonic Ester (pyt-PO(OEt)OH) | 2.5 | 830 | 0.55 | 1.14 |

Table 2: Performance Comparison of p-Type DSSCs with P1 and PP1 Dyes

This table compares the performance of p-type DSSCs sensitized with the P1 dye (carboxylic acid anchor) and the PP1 dye (phosphonic acid anchor), showing they perform comparably. Data is based on reported ranges for five devices of each type. mdpi.comresearchgate.net

| Dye | J_sc (mA cm⁻²) | V_oc (mV) | Power Conversion Efficiency (η) (%) |

| P1 (Carboxylic Acid Anchor) | 1.55 - 1.80 | 117 - 130 | 0.065 - 0.079 |

| PP1 (Phosphonic Acid Anchor) | 1.11 - 1.45 | 119 - 143 | 0.054 - 0.069 |

Immobilization on Metal Oxide Surfaces (e.g., Al2O3, TiO2, SnO2, Fe3O4, ZnO)

The strong affinity of phosphonic acid groups for metal oxide surfaces makes this compound an exceptional linker molecule for surface modification. This immobilization is critical for a range of applications, from creating corrosion-resistant coatings to developing heterogeneous catalysts. The phosphonate group forms a highly stable, covalent-like bond (M-O-P) with surface metal hydroxyl groups present on oxides such as alumina (B75360) (Al₂O₃), titania (TiO₂), tin oxide (SnO₂), iron oxide (Fe₃O₄), and zinc oxide (ZnO). elsevierpure.comresearchgate.net

The process involves the condensation reaction between the P-OH groups of the acid and the M-OH groups on the substrate, creating a strong alumino-phosphonate or similar linkage. tzgroupusa.com This binding is generally more hydrolytically stable compared to linkages formed by carboxylic acids or silanes, providing durable surface functionalization. tzgroupusa.com The rigid phenyl backbone of this compound ensures a well-defined orientation and spacing of the immobilized molecules, which can be crucial for the final properties of the material.

Studies on various phosphonic acids have demonstrated their ability to form self-assembled monolayers (SAMs) on these oxide surfaces. tzgroupusa.comresearchgate.net The use of bifunctional phosphonic acids like this compound allows for the creation of layered structures or the attachment of a second functional layer, further expanding its utility in advanced materials design. For example, phosphonic acids have been successfully used to graft biocompatible polymers like poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) onto TiO₂ nanoparticles, enhancing their colloidal stability for biomedical applications. atamanchemicals.comthwater.net

Table 1: Metal Oxides Functionalized by Phosphonic Acids

| Metal Oxide | Formula | Key Findings from Research | Relevant Citations |

|---|---|---|---|